1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
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Overview
Description
1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is an organic compound with the molecular formula C14H25NO4. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and dimethyl groups.
Preparation Methods
The synthesis of 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Reaction Conditions: The piperidine is reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl-protected piperidine intermediate.
Further Substitution: The intermediate is then subjected to methylation reactions using methyl iodide and a strong base like sodium hydride to introduce the methyl and dimethyl groups.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Chemical Reactions Analysis
1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other functional groups can be introduced.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate can be compared with other similar compounds:
Similar Compounds: Compounds like 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate and 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate share structural similarities.
Uniqueness: The unique combination of tert-butyl, methyl, and dimethyl groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications
Biological Activity
1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate (CAS No. 1915004-57-7) is a nitrogen-containing organic compound with the molecular formula C14H25NO4 and a molecular weight of approximately 271.36 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- IUPAC Name : 1-(tert-butyl) 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
- Molecular Weight : 271.36 g/mol
- Purity : Typically reported at 97% .
- Storage Conditions : Should be kept in a dark place, sealed and dry at room temperature .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Inhibitory Effects on Enzymes : Potential inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .
- Antioxidant Properties : The compound may possess antioxidant activity that could protect cells from oxidative stress .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity. Notable findings include:
- MAO Inhibition :
- Antioxidant Activity :
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
MAO-A Inhibition | Significant inhibition observed | |
MAO-B Inhibition | Significant inhibition observed | |
Antioxidant Activity | Protective against oxidative stress |
Table 2: Inhibition Concentrations for MAO Isoforms
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 0.19 | MAO-A |
Compound B | 0.75 | MAO-B |
Compound C | >10 | MAO-A |
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)14(4,5)9-15/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJFIVWVYIOCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1C(=O)OC)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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